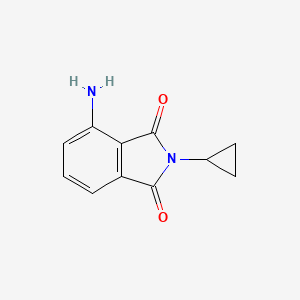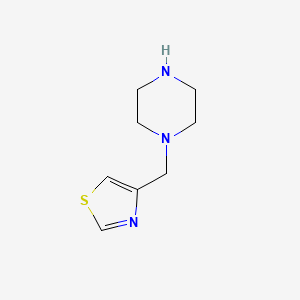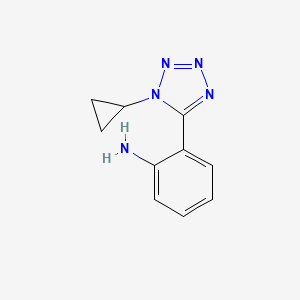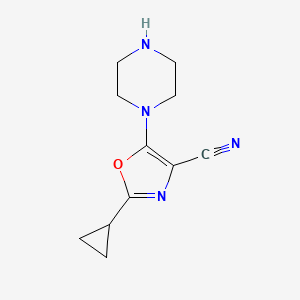
4-(Piperidin-4-yl)thiazol
Übersicht
Beschreibung
“4-(Piperidin-4-yl)thiazole” is a compound that contains a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazole sind bekanntermaßen in verschiedenen biologisch aktiven Verbindungen mit antimikrobiellen Eigenschaften vorhanden, wie z. B. Sulfathiazol . Daher könnte „4-(Piperidin-4-yl)thiazol“ möglicherweise auf seine antimikrobielle Wirksamkeit untersucht werden.
Antiretrovirale Aktivität
Verbindungen wie Ritonavir, die einen Thiazolring enthalten, weisen antiretrovirale Aktivität auf . Dies deutet darauf hin, dass „this compound“ auch für die Verwendung in der antiretroviralen Therapie erforscht werden könnte.
Antifungal Aktivität
Thiazole wie Abafungin zeigen antifungale Eigenschaften . Die fragliche Verbindung könnte für ähnliche Anwendungen untersucht werden.
Antineoplastische Aktivität
Thiazole wurden in Berichten als starke Wirkungen auf menschliche Tumorzelllinien aufweisen, was auf potenzielle antineoplastische oder krebshemmende Anwendungen hindeutet .
Antioxidative Wirkung
Piperidin-Derivate wie Piperin zeigen eine starke antioxidative Wirkung . „this compound“ könnte auch ähnliche antioxidative Eigenschaften besitzen.
Arzneimittelforschung
Der Piperidinkern ist in verschiedenen Arzneimitteln aufgrund seiner Struktur-Wirkungs-Beziehung von entscheidender Bedeutung . Die Verbindung könnte Teil von Studien zur Arzneimittelforschung sein, die sich auf ihren Piperidinanteil konzentrieren.
Zukünftige Richtungen
Piperidine derivatives have been utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
- One possible target could be cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . COX enzymes convert arachidonic acid into prostaglandins (PGE2), thromboxane, and prostacyclin. Inhibition of COX enzymes is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
- Impact on Bioavailability : The compound’s ADME properties (absorption, distribution, metabolism, and excretion) influence its bioavailability. However, specific details are lacking .
Target of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
4-(Piperidin-4-yl)thiazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves histone deacetylases (HDACs), where 4-(Piperidin-4-yl)thiazole acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones. Additionally, 4-(Piperidin-4-yl)thiazole has been shown to interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of 4-(Piperidin-4-yl)thiazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 4-(Piperidin-4-yl)thiazole binds to the active site of HDACs, inhibiting their activity and leading to increased acetylation of histones . This change in acetylation status can alter the chromatin structure, thereby influencing gene expression. Additionally, 4-(Piperidin-4-yl)thiazole may interact with other proteins and enzymes, further modulating cellular functions.
Eigenschaften
IUPAC Name |
4-piperidin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMORARINGMZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741670-62-2 | |
| Record name | 4-(1,3-thiazol-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)



![3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1372596.png)

![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)

![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
